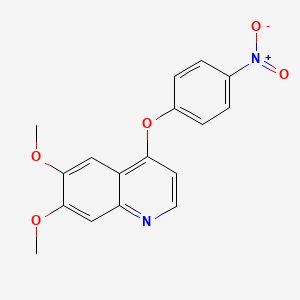
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline
Cat. No. B3112607
Key on ui cas rn:
190728-24-6
M. Wt: 326.3 g/mol
InChI Key: YRYKZXCOGVCXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08877776B2
Procedure details


A solution containing potassium formate (5.0 kg), formic acid (3.0 kg), and water (16.0 kg) was added to a mixture of 6,7-dimethoxy-4-(4-nitro-phenoxy)-quinoline (4.0 kg), 10% palladium on carbon (50% water wet, 0.4 kg) in tetrahydrofuran (40.0 kg) that had been heated to approximately 60° C. The addition was carried out such that the temperature of the reaction mixture remained approximately 60° C. When the reaction was deemed complete as determined using in-process HPLC analysis (<2% starting material remaining, typically 1 5 hours), the reactor contents were filtered. The filtrate was concentrated by vacuum distillation at approximately 35° C. to half of its original volume, which resulted in the precipitation of the product. The product was recovered by filtration, washed with water (12.0 kg), and dried under vacuum at approximately 50° C. to afford the title compound (3.0 kg; 97% AUC).
Name
potassium formate
Quantity
5 kg
Type
reactant
Reaction Step One






Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
C([O-])=O.[K+].C(O)=O.O.[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][C:20]=1[O:21][CH3:22])[N:17]=[CH:16][CH:15]=[C:14]2[O:23][C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-])=O)=[CH:26][CH:25]=1>[Pd].O1CCCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][C:20]=1[O:21][CH3:22])[N:17]=[CH:16][CH:15]=[C:14]2[O:23][C:24]1[CH:25]=[CH:26][C:27]([NH2:30])=[CH:28][CH:29]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
potassium formate
|
|
Quantity
|
5 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
3 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
16 kg
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.4 kg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
40 kg
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained approximately 60° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
typically 1 5 hours), the reactor contents were filtered
|
|
Duration
|
5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by vacuum distillation at approximately 35° C. to half of its original volume, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in the precipitation of the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (12.0 kg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at approximately 50° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 kg | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
